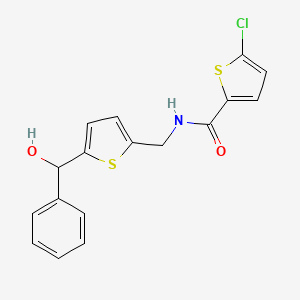

5-Chlor-N-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophen-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a thiophene-based analog, which has been of interest to a growing number of scientists due to its potential as a class of biologically active compounds . It plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years. Various strategies have been employed, including heterocyclization of different substrates . A specific method for producing this compound involves starting from 5-chlorothiophene-2-carbonyl chloride .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains other functional groups, including a carboxamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are intricate. One approach involves a thiol-ene reaction followed by a Knoevenagel reaction .Physical and Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

- Rivaroxaban, ein oral aktiver direkter Faktor-Xa-Inhibitor (FXa), der zur Verhinderung von Blutgerinnseln eingesetzt wird, enthält diese Verbindung als ein zentrales Strukturelement . Forscher untersuchen weiterhin sein Potenzial bei der Entwicklung neuer Antikoagulanzien.

- Thiophenderivate, einschließlich der fraglichen Verbindung, dienen als Korrosionsinhibitoren . Ihre Fähigkeit, Metalle vor Degradation zu schützen, macht sie in industriellen Anwendungen wertvoll.

- Thiophen-basierte Moleküle spielen eine entscheidende Rolle in organischen Halbleitern, organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) . Die einzigartige Struktur der Verbindung trägt zu ihren elektronischen Eigenschaften bei.

- Unter basischen Bedingungen unterliegt die Verbindung einer Kondensationsreaktion mit α,β-acetylenischen Estern, was zur Bildung von 3-Hydroxy-2-thiophencarbonsäurederivaten führt. Dieser Prozess ist als Fiesselmann-Synthese bekannt .

- Derivate von Thiophen, einschließlich solcher, die mit dieser Verbindung verwandt sind, finden Anwendung in Antikrebs- und Anti-Atherosklerose-Mitteln . Ihre vielfältigen biologischen Aktivitäten machen sie zu vielversprechenden Kandidaten für die Medikamentenentwicklung.

Organische Synthese und Pharmazeutische Chemie

Korrosionsschutz

Organische Halbleiter und Elektronik

Fiesselmann-Synthese

Antikrebs- und Anti-Atherosklerose-Mittel

Zukünftige Richtungen

Thiophene-based analogs have been the focus of many recent studies due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The interaction of similar compounds with their targets often results in changes at the molecular level that can affect cellular processes . For instance, some compounds can inhibit or activate specific enzymes, alter signal transduction pathways, or modulate gene expression.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.

Pharmacokinetics

A compound with a similar structure was found to have good oral bioavailability and high potency , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to have potent inhibitory effects against various organisms , suggesting that this compound may also have significant biological effects.

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is plausible that this compound could have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is plausible that this compound could have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is plausible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is plausible that this compound could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is plausible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

5-chloro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2S2/c18-15-9-8-14(23-15)17(21)19-10-12-6-7-13(22-12)16(20)11-4-2-1-3-5-11/h1-9,16,20H,10H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPZJONUMATIHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline](/img/structure/B2368836.png)

![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)

![(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2368839.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)

![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)

![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)

![1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2368846.png)

![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2368847.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2368856.png)